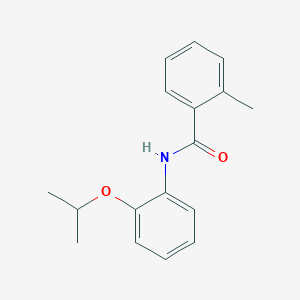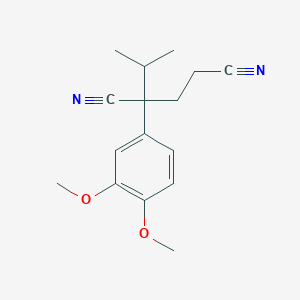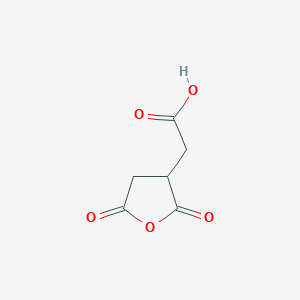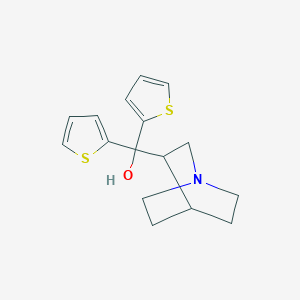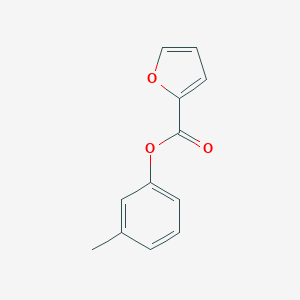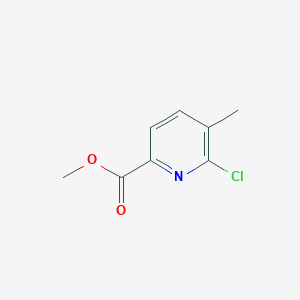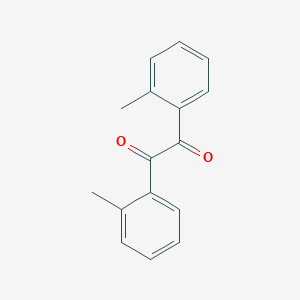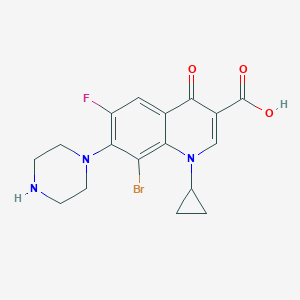
2,4-Furandicarboxylic acid
Übersicht
Beschreibung
2,4-Furandicarboxylic acid (FDCA) is a compound with the molecular formula C6H4O5 . It has an average mass of 156.093 Da and a monoisotopic mass of 156.005875 Da . FDCA has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
Synthesis Analysis
The synthesis of FDCA has been explored through various methods including chemocatalysis, biocatalysis, photocatalysis, and electrocatalysis . Biocatalysis is a promising approach with advantages that include mild reaction conditions, lower cost, higher selectivity, and environmental friendliness . The synthesis of FDCA starting from furoic acid and CO2 using different catalytic and stoichiometric processes has been reported .
Molecular Structure Analysis
The molecular structure of FDCA consists of a furan ring with carboxylic acid groups at the 2 and 4 positions . The exact structure can be represented by the InChI string: InChI=1S/C6H4O5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) .
Chemical Reactions Analysis
The chemical reactions involving FDCA have been studied extensively. For instance, the electrocatalytic synthesis of FDCA from 5-hydroxymethylfurfural (HMF) has been explored, which involves the oxidation of HMF under appropriate potential and ambient temperature . Other studies have focused on the conversion of furoic acid into FDCA through carboxylation reactions .
Physical And Chemical Properties Analysis
FDCA has a density of 1.6±0.1 g/cm3, a boiling point of 416.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 32.4±0.3 cm3, a polar surface area of 88 Å2, and a molar volume of 97.3±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Bioplastics Production
FDCA is a key component in the production of bio-based polyesters such as polyethylene furanoate (PEF) . PEF is considered a greener alternative to petroleum-derived polymers like polyethylene terephthalate (PET), offering similar or superior properties .
Metal-Organic Frameworks (MOFs)
FDCA has been used in the synthesis of MOFs. These are porous materials with potential applications in gas storage, separation, and catalysis .
Biomass Conversion
As a platform chemical in biomass conversion and biorefineries, FDCA plays a role in creating sustainable solutions for energy and environmental challenges .
Food Packaging
Due to its barrier properties, FDCA-derived polymers like PEF are being explored for food-contact applications to improve food safety and extend shelf life .
Biodegradable Polyesters
FDCA contributes to the development of biodegradable polyesters aimed at reducing reliance on fossil resources and improving environmental sustainability .
Copolymerization
The copolymerization of FDCA with other monomers can tune the properties of polyesters for specific applications .
Wirkmechanismus
Target of Action
2,4-Furandicarboxylic acid (FDCA) is a bio-based platform chemical that has received increasing attention due to its potential to replace petroleum-derived terephthalate acid (TPA) in the production of green polymers . Its primary targets are the biochemical pathways involved in the synthesis of these polymers .
Mode of Action
The mode of action of 2,4-FDCA involves its interaction with various catalysts and reactants in the synthesis of bio-based polymers . For instance, it can be produced from the disproportionation of potassium-2-furoate at 260 °C in the presence of Lewis acidic catalysts like CdI2 or ZnCl2 . This reaction results in the formation of furan and furandicarboxylic acids .
Biochemical Pathways
The biochemical pathways affected by 2,4-FDCA primarily involve the synthesis of bio-based polymers . For instance, it can potentially replace petroleum-derived terephthalate acid (TPA) in the production of green polymers such as polyethylene-2,5-furandicarboxylate (PEF) . Furthermore, it has been suggested that 2,5-FDCA and 2,4-FDCA are formed by separate reaction pathways .
Pharmacokinetics
Its bioavailability and stability can be influenced by various factors, including the reaction conditions and the presence of catalysts .
Result of Action
The result of 2,4-FDCA’s action is the production of bio-based polymers, which can potentially replace petroleum-derived polymers . These green polymers, such as polyethylene-2,5-furandicarboxylate (PEF), have comparable properties to their petroleum-derived counterparts .
Action Environment
The action of 2,4-FDCA is influenced by various environmental factors, including the reaction conditions and the presence of catalysts . For instance, the selectivity towards the different FDCA isomers is affected by the type of catalyst used . Furthermore, the reaction conditions, such as temperature and the presence of other reactants, can also influence the yield and efficiency of 2,4-FDCA production .
Safety and Hazards
Zukünftige Richtungen
FDCA has been recognized as a promising bio-based building block for the production of sustainable polymers . Research is ongoing to develop more efficient biocatalytic production methods for FDCA . Furthermore, the synthesis of FDCA from renewable resources like lignocellulosic biomass is being explored to reduce dependency on fossil fuels .
Eigenschaften
IUPAC Name |
furan-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTDFEIYNHTJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624273 | |
| Record name | Furan-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,4-dicarboxylic acid | |
CAS RN |
4282-28-4 | |
| Record name | Furan-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,4-FDCA influence the properties of 2,4-PEF compared to its more common isomer, poly(ethylene 2,5-furanoate) (2,5-PEF)?
A1: While both 2,5-FDCA and 2,4-FDCA can form polyesters with ethylene glycol, their structural differences significantly impact the resulting polymer properties. 2,5-FDCA leads to a more symmetrical polymer backbone in 2,5-PEF, allowing for efficient chain packing and promoting crystallinity. [] In contrast, the asymmetric nature of 2,4-FDCA disrupts this ordered arrangement in 2,4-PEF. [] This asymmetry hinders the formation of the periodic interchain C–H···O contacts typically observed in crystalline polymers. [] As a result, 2,4-PEF predominantly forms randomly coiled chains with gauche-ethylene glycol segments, favoring an amorphous structure. []
Q2: Can 2,4-FDCA be incorporated into other polyesters besides 2,4-PEF?
A2: Yes, research indicates that 2,4-FDCA can be copolymerized with other monomers to create copolyesters with tailored properties. For instance, 2,4-FDCA has been successfully copolymerized with terephthalic acid and ethylene glycol to produce transparent films of poly(ethylene terephthalate)-co-(ethylene 2,4-furandicarboxylate)s (PET-co-2,4-PEFs). [] This demonstrates the potential of using 2,4-FDCA as a building block in various copolyesters, potentially opening doors for new materials with specific functionalities.
Q3: What are the potential environmental benefits of utilizing 2,4-FDCA in polymer production?
A3: 2,4-FDCA holds promise as a bio-based alternative to petroleum-derived monomers commonly used in polyester synthesis. Its production from renewable resources like carbohydrates offers a more sustainable approach compared to conventional fossil fuel-based methods. [] Utilizing 2,4-FDCA in polymers aligns with the growing demand for eco-friendly materials and could contribute to a circular economy by reducing reliance on finite resources. Further research into efficient and scalable production methods for 2,4-FDCA is crucial to fully realize its environmental benefits.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



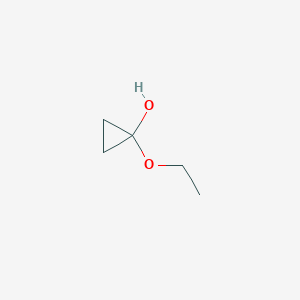
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
